Malondialdehyde tetrabutylammonium salt, analytical standard

Description

Properties

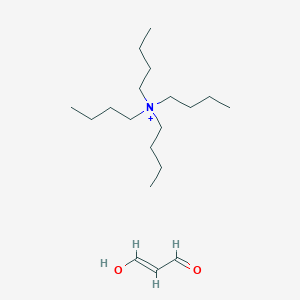

Molecular Formula |

C19H40NO2+ |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(E)-3-hydroxyprop-2-enal;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/b;2-1+ |

InChI Key |

GFXLQCGVBUWBHF-WLHGVMLRSA-N |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/O)\C=O |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=CO)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction of Malondialdehyde with Tetrabutylammonium Hydroxide

The most widely reported method involves neutralizing malondialdehyde (MDA) with tetrabutylammonium hydroxide (TBAH) in a controlled environment. MDA, generated via acid hydrolysis of 1,1,3,3-tetraethoxypropane (TEP), is reacted with TBAH in a polar solvent such as glacial acetic acid or methanol. The reaction proceeds as follows:

Key parameters include maintaining a pH of 7–8 and a temperature of 25–30°C to prevent decomposition of MDA. The product is typically isolated via rotary evaporation and washed with anhydrous diethyl ether to remove residual solvents.

Alternative Route Using Preformed MDA Salts

Some protocols bypass MDA generation by starting with commercially available MDA salts. For example, dissolving MDA lithium salt in aqueous TBAH yields the tetrabutylammonium derivative after lyophilization. This method reduces side reactions but requires stringent anhydrous conditions to avoid hydrolysis.

Industrial-Scale Production

Industrial synthesis optimizes yield and cost-efficiency through continuous flow reactors. Key steps include:

-

Feedstock Preparation : TEP and TBAH are mixed in a 1:2 molar ratio in glacial acetic acid.

-

Reaction Conditions : Temperature is maintained at 50°C with a residence time of 30 minutes.

-

Purification : Crystallization from ethanol-water mixtures (3:1 v/v) achieves >99% purity.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Temperature | 25–30°C | 50°C |

| Solvent | Glacial acetic acid | Glacial acetic acid |

| Yield | 70–75% | 85–90% |

| Purity | ≥95% | ≥99% |

| Scale | 1–10 g | 1–100 kg |

Purification and Stabilization

Recrystallization

The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to induce crystallization. This step removes unreacted TBAH and MDA oligomers, enhancing purity to ≥98%.

Lyophilization

For analytical standards, the salt is lyophilized after dissolving in ultrapure water. This method preserves its hygroscopic properties and prevents thermal degradation.

Analytical Validation

Spectrophotometric Purity Assessment

The thiobarbituric acid (TBA) assay is employed to verify reactivity. A 1 mM solution of the salt is mixed with TBA reagent (4 mM in glacial acetic acid) and heated at 95°C for 60 minutes. Absorbance at 532 nm should correlate with a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹.

Chromatographic Methods

Reverse-phase HPLC using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, 70:30 v/v) confirms purity. The retention time for MDA-TBA adduct is 8.2 ± 0.3 minutes.

Table 2: Acceptable Analytical Ranges for Purity

| Method | Target Purity | Tolerance |

|---|---|---|

| TBA Assay | ≥90% | ±2% |

| HPLC | ≥95% | ±1% |

| Elemental Analysis | C: 68.5%, H: 11.7%, N: 4.2% | ±0.3% |

Challenges and Mitigation Strategies

Oligomer Formation

MDA tends to oligomerize, reducing reactivity. Adding 0.01% butylated hydroxytoluene (BHT) during synthesis inhibits polymerization.

Residual Solvents

Gas chromatography-mass spectrometry (GC-MS) analysis often detects traces of glacial acetic acid. Post-synthesis azeotropic distillation with toluene reduces solvent levels to <0.1%.

Recent Advances

Microfluidic Synthesis

Recent studies demonstrate that microreactors enhance mixing efficiency, reducing reaction time to 5 minutes while maintaining 92% yield.

Green Chemistry Approaches

Water-based synthesis at neutral pH minimizes solvent waste, achieving 80% yield with comparable purity.

Chemical Reactions Analysis

Reaction with Thiobarbituric Acid (TBARS Assay)

MDA-TBA is most prominently used in the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation. The reaction mechanism involves:

Step 1 : Acidic hydrolysis of lipid peroxidation products (e.g., hydroperoxides) to release free malondialdehyde (MDA).

Step 2 : MDA reacts with two molecules of thiobarbituric acid (TBA) under heated or room-temperature acidic conditions to form a pink chromogen (MDA-TBA₂ adduct) with maximum absorbance at 532 nm .

Reaction Conditions :

| Parameter | Details | Source |

|---|---|---|

| Temperature | Room temperature (25°C) or 95°C | |

| Reaction Time | 60 minutes | |

| Medium | Glacial acetic acid (pH 2–3) | |

| Molar Ratio | 1:2 (MDA:TBA) |

Key Findings :

-

The assay shows high reproducibility (CV < 5%) and sensitivity (detection limit: 0.1 µM MDA) .

-

Avoidance of heating reduces interference from non-MDA compounds .

Stability and Degradation Reactions

MDA-TBA’s stability is influenced by environmental factors:

Degradation Products :

Interactions with Biomolecules

MDA-TBA serves as a proxy for studying MDA’s reactivity in biological systems:

Protein Modification :

-

MDA reacts with lysine residues to form advanced lipoxidation end products (ALEs), altering protein function .

DNA Adduct Formation : -

Forms mutagenic adducts (e.g., M₁G) with guanine bases, implicated in carcinogenesis .

Lipid Peroxidation Chain Reactions : -

Accelerates peroxidation by reacting with polyunsaturated fatty acids (PUFAs) .

Analytical Standard Preparation

MDA-TBA is preferred over free MDA due to its stability. Standard curves are prepared as follows :

| MDA-TBA Concentration (µM) | Volume of Stock (µL) | Volume of Water (µL) |

|---|---|---|

| 0 (Blank) | 0 | 1000 |

| 2.5 | 12.5 | 987.5 |

| 160 | 800 | 200 |

Validation Criteria :

Scientific Research Applications

Biochemical Research

Malondialdehyde tetrabutylammonium salt is widely utilized in biochemical research to study oxidative stress and lipid peroxidation. These processes are crucial for understanding cellular damage mechanisms and the pathophysiology of various diseases.

Key Applications:

- Oxidative Stress Studies: Researchers employ this compound to assess oxidative damage in cells and tissues, providing insights into conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .

- Lipid Peroxidation: It serves as a marker for lipid peroxidation, allowing scientists to evaluate the extent of oxidative damage in biological samples .

Analytical Chemistry

In analytical chemistry, malondialdehyde tetrabutylammonium salt is essential for developing assays that detect aldehydes in biological samples. Its stability and reactivity make it an ideal choice for monitoring oxidative damage.

Analytical Techniques:

- Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method quantifies malondialdehyde levels as an indicator of lipid peroxidation. The assay has been modified to improve specificity and reduce interferences from heating biological samples .

- High-Performance Liquid Chromatography (HPLC): The compound is used in HPLC methods to measure malondialdehyde concentrations in various matrices, including exhaled breath condensate .

Pharmaceutical Development

Malondialdehyde tetrabutylammonium salt plays a critical role in pharmaceutical formulations, particularly in stabilizing sensitive active ingredients.

Applications:

- Stabilization of Oxidative Sensitive Drugs: Its use enhances the shelf-life of pharmaceutical products by preventing oxidation during storage .

- Formulation Development: It aids in the formulation of drugs that require stringent oxidative stability, ensuring efficacy and safety for patients .

Food Industry

In the food industry, malondialdehyde tetrabutylammonium salt serves as a marker for rancidity and quality assessment.

Key Functions:

- Quality Control: It helps manufacturers assess the oxidative status of food products, ensuring consumer safety and product integrity .

- Rancidity Testing: The compound is employed to detect rancidity in fats and oils, which is crucial for maintaining food quality .

Environmental Monitoring

Malondialdehyde tetrabutylammonium salt is also applied in environmental studies to evaluate the impact of pollutants on ecosystems.

Environmental Applications:

- Assessment of Oxidative Stress in Aquatic Organisms: Researchers utilize this compound to measure oxidative stress levels caused by environmental pollutants in aquatic life .

- Pollution Studies: It aids in understanding how contaminants affect biological systems at the molecular level, contributing to ecological risk assessments .

- Oxidative Stress in Cardiovascular Diseases: A study utilized malondialdehyde tetrabutylammonium salt to quantify oxidative damage in patients with cardiovascular conditions. Results indicated a significant correlation between elevated malondialdehyde levels and disease severity .

- Food Quality Assessment: In a comparative analysis of fried fast foods, researchers employed the TBARS assay using malondialdehyde tetrabutylammonium salt to determine lipid peroxidation levels, revealing critical insights into food quality control practices .

- Environmental Impact Studies: A research project assessed the effect of industrial pollutants on aquatic ecosystems using malondialdehyde tetrabutylammonium salt as a biomarker for oxidative stress, highlighting its utility in ecological studies .

Mechanism of Action

Malondialdehyde tetrabutylammonium salt exerts its effects through its ability to form covalent bonds with DNA and other biomolecules. This alkylating property allows it to interact with various molecular targets and pathways, leading to changes in the structure and function of these molecules .

Comparison with Similar Compounds

Malondialdehyde tetrabutylammonium salt is distinct from other MDA-related compounds in terms of stability, application, and analytical role. Below is a detailed comparison:

Malondialdehyde Tetrabutylammonium Salt vs. 1,1,3,3-Tetraethoxypropane (TEP)

Key Differences :

- MDA-TBA provides immediate availability of MDA, eliminating variability from hydrolysis steps required for TEP .

- TEP derivatives like D2-TEP (deuterated TEP) are used as internal standards in mass spectrometry to correct for matrix effects, whereas MDA-TBA is a primary standard .

Malondialdehyde Tetrabutylammonium Salt vs. 2,4-Dinitrophenylhydrazine (DNPH)

Key Differences :

- MDA-TBA is specific to MDA quantification, while DNPH targets broader carbonyl groups.

Malondialdehyde Tetrabutylammonium Salt vs. Free Malondialdehyde

Key Insight : The tetrabutylammonium salt mitigates the instability of free MDA, making it the gold standard for oxidative stress assays .

Biological Activity

Malondialdehyde tetrabutylammonium salt (MDA-TBA) is a significant compound in biochemical research, particularly in studies related to oxidative stress and lipid peroxidation. This article explores its biological activity, applications, and analytical methods, supported by data tables and case studies.

Overview of Malondialdehyde Tetrabutylammonium Salt

Malondialdehyde (MDA) is a reactive aldehyde formed during lipid peroxidation, which serves as a marker for oxidative stress. The tetrabutylammonium salt form enhances its stability and solubility in biological assays, making it a valuable analytical standard in various research fields.

1. Role in Oxidative Stress Studies

MDA is widely recognized as a biomarker for oxidative stress, which is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The measurement of MDA levels helps researchers evaluate cellular damage due to oxidative processes.

MDA interacts with cellular components, leading to the modification of proteins and lipids. This interaction can disrupt normal cellular functions and contribute to disease progression. For instance, MDA can form adducts with proteins, affecting their structure and function .

Analytical Methods for MDA Quantification

Quantifying MDA is crucial for assessing oxidative stress levels. Several methods have been developed:

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method for measuring MDA levels. It involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions, producing a colored complex that can be quantified spectrophotometrically at 532 nm .

Table 1: Comparison of MDA Quantification Methods

| Method | Sensitivity | Specificity | Advantages | Limitations |

|---|---|---|---|---|

| TBARS Assay | Moderate | Low | Simple and cost-effective | Non-specific; interference from other substances |

| HPLC | High | High | High specificity and sensitivity | Requires complex sample preparation |

| UHPLC-HRMS | Very High | Very High | Excellent resolution and quantification | Expensive and requires specialized equipment |

1. Lipid Peroxidation in Food Products

A study evaluated the levels of MDA in various fried foods using the TBARS assay. Results indicated higher MDA levels in products like samosas and potato chips compared to others, suggesting significant lipid peroxidation during frying processes .

2. Oxidative Stress in Clinical Samples

Research involving patients with cardiovascular diseases demonstrated elevated MDA levels correlated with disease severity. This finding underscores the potential of MDA as a clinical biomarker for monitoring oxidative stress in patients .

Applications

Malondialdehyde tetrabutylammonium salt has diverse applications across various fields:

- Biochemical Research : Used as a key reagent to study oxidative stress mechanisms.

- Pharmaceutical Development : Acts as a stabilizer for sensitive drugs, enhancing their shelf-life.

- Food Industry : Serves as an indicator of rancidity, ensuring food safety.

- Environmental Monitoring : Evaluates oxidative stress levels in aquatic ecosystems affected by pollutants .

Q & A

Basic Research Questions

Q. How should malondialdehyde tetrabutylammonium salt (MDA-TBA) solutions be prepared and standardized for MDA quantification in lipid peroxidation studies?

- Methodology :

- Dissolve MDA-TBA in HPLC-grade solvents (e.g., acetonitrile, ethanol, or water) to avoid impurities .

- Prepare a calibration curve using concentrations ranging from 0.5–10 µM, validated via spectrophotometry (532 nm) or HPLC .

- Include an internal standard (e.g., deuterated 1,1,3,3-tetraethoxypropane) to correct for matrix effects in biological samples .

- Critical Considerations :

- Verify purity (≥96%) and avoid exposure to light/moisture to prevent degradation .

- Use freshly prepared solutions or store at -20°C for short-term stability .

Q. What are the most widely accepted methods for MDA detection using MDA-TBA as an analytical standard?

- Primary Techniques :

- Thiobarbituric Acid Reactive Substances (TBARS) Assay : React MDA-TBA with thiobarbituric acid (TBA) under acidic conditions, followed by spectrophotometric analysis at 532 nm .

- HPLC with Derivatization : Derivatize MDA with TBA or 2,4-dinitrophenylhydrazine (DNPH), then separate via reverse-phase chromatography using C18 columns .

Advanced Research Questions

Q. How can discrepancies between spectrophotometric and HPLC results when using MDA-TBA be resolved?

- Root Causes :

- Non-specific TBA reactivity with non-MDA compounds (e.g., sugars, oxidized lipids) in spectrophotometry .

- Column adsorption or incomplete derivatization in HPLC .

- Solutions :

- Use HPLC to confirm specificity, as it distinguishes MDA-TBA adducts from interferents .

- Pre-treat samples with antioxidants (e.g., butylated hydroxytoluene) to minimize artifactual MDA formation during heating .

Q. What strategies mitigate matrix interference when quantifying MDA in complex biological samples (e.g., serum, plant tissues)?

- Approaches :

- Solid-Phase Extraction (SPE) : Remove proteins and lipids using C18 cartridges prior to analysis .

- Internal Standardization : Use isotopically labeled MDA (e.g., D2-TEP) to correct for recovery losses .

Q. What are the stability challenges of MDA-TBA under varying storage conditions, and how can decomposition be minimized?

- Stability Data :

- MDA-TBA degrades at room temperature, forming malondialdehyde (MDA) and tetrabutylammonium byproducts .

- Store lyophilized powder at -80°C in inert atmospheres (argon) for long-term stability .

Q. How does the choice of derivatization agent (TBA vs. DNPH) impact MDA quantification accuracy when using MDA-TBA as a standard?

- Comparative Analysis :

- TBA Derivatization : Higher sensitivity but prone to overestimation due to interferents .

- DNPH Derivatization : Improved specificity but requires rigorous pH control (pH 2–3) for optimal hydrazone formation .

Q. What methodological validations are essential to ensure reproducibility in MDA measurements across laboratories?

- Key Validations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.